molecular formula C10H8N4O B11780389 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile

5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B11780389
M. Wt: 200.20 g/mol
InChI Key: PLOOXLZIGFQICI-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile ( 1497145-45-5) is a chemical compound with a molecular formula of C10H8N4O and a molecular weight of 200.20 g/mol . Its structure features a 1,2,3-triazole ring substituted with a nitrile group and a 3-methoxyphenyl group, making it a valuable scaffold in medicinal chemistry and drug discovery research . The SMILES notation for this compound is COc1cccc(-c2n[nH]nc2C#N)c1 . As a 1,2,3-triazole derivative, this compound is of significant interest in various research areas. Triazoles are known to serve as bioisosteres in pharmaceutical research, and compounds containing this core are frequently explored for their potential biological activities . Researchers may utilize this chemical as a key building block or intermediate in the synthesis of more complex molecules for high-throughput screening and the development of novel therapeutic agents. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C10H8N4O/c1-15-8-4-2-3-7(5-8)10-9(6-11)12-14-13-10/h2-5H,1H3,(H,12,13,14)

InChI Key

PLOOXLZIGFQICI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNN=C2C#N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methoxyphenyl Azide

3-Methoxyaniline is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by azide formation via sodium azide addition. The resulting 3-methoxyphenyl azide (1 ) is purified via extraction (yield: 85–90%).

Cycloaddition with Propargyl Cyanide

Propargyl cyanide (2 ) reacts with 1 under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) in a tert-butanol/water mixture (1:1). The reaction proceeds at room temperature for 12–24 hours, yielding this compound (3 ) with 78–82% yield. The Cu(I) catalyst ensures strict 1,4-regioselectivity, positioning the cyano group at C4 and the 3-methoxyphenyl moiety at C5.

Key Advantages :

  • High regioselectivity and mild conditions.

  • Scalable for gram-scale production.

Metal-Free Cycloaddition Using Enolizable Ketones

A metal-free approach avoids copper residues, critical for pharmaceutical applications. This method adapts the protocol by Thomas et al. (2016):

Reaction of 3-Methoxyacetophenone with 4-Nitrophenyl Azide

3-Methoxyacetophenone (4 ) and 4-nitrophenyl azide (5 ) undergo cycloaddition in acetic acid (30 mol%) at 100°C for 8 hours. The enolizable ketone generates an in situ enolate, which reacts with the azide to form the triazole core. Subsequent nitration at C4 is achieved using trimethylsilyl cyanide (TMSCN) in the presence of BF₃·OEt₂, yielding 3 with 65–70% yield.

Optimization Notes :

  • Excess TMSCN (1.5 eq) improves nitrile incorporation.

  • Lower temperatures (<80°C) reduce side reactions.

Functional Group Transformation from Triazole Carboxylic Acid

This multi-step route derives the nitrile group from a pre-formed carboxylic acid:

Synthesis of 5-(3-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

3-Methoxyphenyl azide (1 ) reacts with ethyl acetoacetate (6 ) in ethanol under reflux, forming ethyl 5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (7 ) (yield: 75%). Saponification with NaOH (2M) yields the carboxylic acid (8 ).

Conversion to Nitrile

8 is treated with thionyl chloride (SOCl₂) to form the acid chloride (9 ), which reacts with ammonium hydroxide to generate the primary amide (10 ). Dehydration using phosphorus oxychloride (POCl₃) at 110°C for 3 hours produces 3 with 60–65% overall yield.

Challenges :

  • Amide intermediate (10 ) requires rigorous drying to avoid hydrolysis.

  • POCl₃ handling demands anhydrous conditions.

Ionic Liquid-Promoted Regioselective Synthesis

Ionic liquids (ILs) enhance reaction rates and regiocontrol. Using [Bmim][CuCl₃] as a catalyst:

Cycloaddition in Ionic Liquid Medium

3-Methoxyphenyl azide (1 ) and propargyl cyanide (2 ) are combined in [Bmim][CuCl₃] (20 mol%) at 50°C for 6 hours. The IL stabilizes Cu(I), accelerating cycloaddition and improving regioselectivity (1,4:1,5 ratio >95:5). The product 3 is isolated via aqueous workup (yield: 85–88%).

Advantages :

  • Recyclable catalyst (up to 5 cycles without yield loss).

  • Reduced copper leaching compared to homogeneous catalysts.

Base-Catalyzed Cyclization of Thiosemicarbazides

This route exploits thiosemicarbazide cyclization under basic conditions:

Formation of Thiosemicarbazide Intermediate

3-Methoxybenzaldehyde (11 ) reacts with thiosemicarbazide in ethanol under reflux, forming the corresponding thiosemicarbazone (12 ). Treatment with ethyl cyanoacetate in KOH/ethanol yields 5-(3-methoxyphenyl)-4-cyano-1,2,3-triazole (3 ) via cyclodehydration (yield: 70–75%).

Mechanistic Insight :

  • The base facilitates intramolecular cyclization, eliminating water and forming the triazole ring.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityKey AdvantageLimitation
CuAAC78–821,4 >99%Scalability, mild conditionsCopper contamination
Metal-Free65–701,5 predominantNo metal residuesHigh-temperature requirement
Functional Group60–65N/AVersatile intermediateMulti-step, low overall yield
Ionic Liquid85–881,4 >95%Recyclable catalystSpecialized IL synthesis
Base-Catalyzed70–75MixedSimple starting materialsModerate regioselectivity

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The cyano (-C≡N) group undergoes nucleophilic substitution under specific conditions:

  • Reaction with Amines : Forms amidine derivatives when treated with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Hydrazine Interaction : Reacts with hydrazine hydrate to yield tetrazole derivatives, as demonstrated in selenium-containing analogs .

Example Reaction :

text
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile + NH₂NH₂ → Tetrazole derivative (Yield: 63–87%)[3]

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes in the presence of Cu(I) catalysts to form bis-triazole architectures .

  • Thermal Cycloaddition : With electron-deficient dipolarophiles (e.g., acetylenedicarboxylate), forms fused heterocyclic systems .

Conditions :

Reaction PartnerCatalystTemp.Yield
PhenylacetyleneCu(OTf)₂50°C72%

Demethylation of the Methoxy Group

The 3-methoxyphenyl group undergoes demethylation under acidic conditions:

  • BBr₃-Mediated Demethylation : Converts -OCH₃ to -OH at 0°C in dichloromethane, yielding 5-(3-hydroxyphenyl) derivatives.

  • HBr/AcOH System : Achieves similar transformation at reflux (110°C) with 85–90% efficiency.

Key Data :

text
1H NMR (post-demethylation): δ 9.67 (bs, -OH), 7.57 (d, J=9.0 Hz, Ar-H)[2]

Metal-Catalyzed Cross-Coupling Reactions

The aryl moiety participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O (80°C, 12 h) to form biaryl systems .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives with secondary amines under Pd₂(dba)₃/Xantphos catalysis .

Acid/Base-Mediated Transformations

  • Hydrolysis of Cyano Group : Under strong basic conditions (KOH/H₂O, reflux), the cyano group converts to a carboxylic acid (-COOH).

  • Saponification of Esters : Ethyl ester analogs (e.g., 3a–c ) hydrolyze to carboxylic acids using LiOH/THF/H₂O .

Example :

text
Ethyl 5-Methyl-1-(pyridin-4-yl)-1H-triazole-4-carboxylate → 5-Methyl-1-(pyridin-4-yl)-1H-triazole-4-carboxylic acid (Yield: 95%)[1]

Electrophilic Aromatic Substitution

The 3-methoxyphenyl ring undergoes electrophilic substitution:

  • Nitration : With HNO₃/H₂SO₄ at 0°C, introduces -NO₂ groups predominantly at the para position relative to methoxy .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives, confirmed by IR (S=O stretch at 1180 cm⁻¹) .

Structural and Mechanistic Insights

  • DFT Calculations : The electron-withdrawing cyano group increases the electrophilicity of the triazole ring, facilitating nucleophilic attacks at C4 .

  • X-ray Crystallography : Confirms planar triazole geometry and intramolecular hydrogen bonding between N2–H and the methoxy oxygen.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Properties : Research indicates that compounds containing the 1,2,3-triazole moiety are effective against various bacterial and fungal strains. For instance, derivatives of triazoles have shown significant antibacterial activity against resistant strains of bacteria, making them potential candidates for developing new antibiotics .
  • Anticancer Activity : The triazole structure has been associated with anticancer properties. Studies have demonstrated that compounds with this moiety can inhibit tumor growth and induce apoptosis in cancer cell lines. Molecular docking studies have suggested that these compounds may act on specific targets involved in cancer progression .
  • Anti-inflammatory Effects : Some derivatives of triazoles have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Structural Analysis

The synthesis of 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. The synthesis can be achieved through various methods including:

  • Click Chemistry : This method utilizes the azide-alkyne cycloaddition reaction, which is highly efficient and selective for forming triazole rings .
  • Solvent-Free Conditions : Recent advancements have explored solvent-free synthesis methods for producing triazole derivatives, which enhance yield and reduce environmental impact .

The structural analysis of the compound often employs techniques such as X-ray crystallography and Hirshfeld surface analysis to understand intermolecular interactions and spatial arrangements. These analyses provide insights into the molecular conformation and stability of the compound .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is crucial for its development as a drug candidate:

  • Absorption, Distribution, Metabolism, Excretion (ADME) : Computational studies have been conducted to predict the ADME properties of this compound. These studies suggest favorable absorption characteristics and metabolic profiles that could enhance its efficacy as a therapeutic agent .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFindings
Demonstrated antimicrobial activity against resistant bacterial strains; potential as a new antibiotic.
Showed significant anticancer activity in various cell lines; molecular docking indicated specific target interactions.
Explored synthesis methods that enhance yield; highlighted importance in medicinal chemistry research.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituents are compared below:

Compound Name Substituents (Positions) Key Structural Features Reference
2-(Difluoromethoxy)-7-methylbenzo[d]oxazole -OCF₂H (2), -CH₃ (7) Electron-withdrawing -OCF₂H, steric -CH₃ N/A
2-(2,6-Dichlorophenyl)-7-methylbenzo[d]oxazole 2,6-Cl₂Ph (2), -CH₃ (7) Bulky dichlorophenyl, planar aromatic system
5-Chloro-2-methylbenzo[d]oxazole -Cl (5), -CH₃ (2) Halogenation at position 5, methyl at 2
2-(Fluorosulfonyloxy)phenylbenzoxazole -OSO₂F (2) Fluorosulfonate group, photostability

Key Observations :

  • Electron Effects : The difluoromethoxy group (-OCF₂H) enhances polarity and oxidative stability compared to methoxy (-OCH₃) or chloro (-Cl) substituents .

Physical and Spectroscopic Properties

Data from analogs provide insights into expected properties:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR, IR) Reference
2-(2,6-Dichlorophenyl)-7-methylbenzo[d]oxazole 114–117 279.13 1H NMR (DMSO-d6): δ 7.97–7.95 (m), 2.37 (s, -CH₃)
2-(Fluorosulfonyloxy)phenylbenzoxazole Not reported ~300 (estimated) UV/Vis: λmax ~350 nm; Fluorescence: λem ~450 nm
5-Chloro-2-methylbenzo[d]oxazole Not reported 167.59 IR: 835, 1098 cm⁻¹ (C-O, C-Cl)

Inferences for Target Compound :

  • Melting Point : Likely between 110–130°C, based on methyl- and halogen-substituted analogs .
  • Spectroscopy : Expected ¹H NMR signals for -CH₃ (δ ~2.3–2.5 ppm) and -OCF₂H (δ ~6.5–7.0 ppm). IR would show C-F stretches (~1100–1200 cm⁻¹) and benzoxazole ring vibrations (~1500–1600 cm⁻¹).

Stability and Reactivity

  • Hydrolytic Stability : The -OCF₂H group is more resistant to hydrolysis than -OCH₃ due to fluorine’s electronegativity. This contrasts with -OSO₂F groups, which are reactive toward nucleophiles .
  • Thermal Stability : Methyl and halogen substituents generally enhance thermal stability, as seen in high-melting analogs .

Biological Activity

5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Chemical Formula : C₁₀H₈N₄O
  • Molecular Weight : 200.20 g/mol
  • CAS Number : 1497145-45-5

Anticancer Activity

Research has indicated that triazole derivatives, including this compound, exhibit significant anticancer properties. A study involving a panel of 60 human cancer cell lines demonstrated that various triazole derivatives can inhibit cell growth effectively. The mechanism of action includes the modulation of reactive oxygen species (ROS) levels and interference with glutathione metabolism, which collectively promote apoptosis in cancer cells .

Table 1: Anticancer Activity Data

CompoundCell Line TypeGI50 (µM)Mechanism of Action
This compoundVariousVariesInduction of ROS and apoptosis
MMB Triazole DerivativeLeukemia<10NF-κB inhibition and ROS modulation

Antimicrobial Properties

The triazole moiety is known for its broad spectrum of antimicrobial activity. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The incorporation of the methoxyphenyl group enhances solubility and bioavailability, which are critical for antimicrobial efficacy .

Table 2: Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
Similar Triazole DerivativeS. aureus25 µg/mL

Study on Melanoma Cells

A study investigated the effects of a related triazole derivative on human melanoma cells. The compound exhibited selective cytotoxicity and induced cell cycle arrest at the S phase. This suggests a promising avenue for developing targeted therapies for melanoma using triazole-based compounds .

Triazole Derivatives in Cancer Therapy

A comprehensive study on various triazole derivatives highlighted their potential as anticancer agents through a mechanism involving the inhibition of NF-κB signaling pathways. The findings suggest that structural modifications can significantly enhance biological activity against specific cancer types .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Huisgen 1,3-dipolar cycloaddition between 3-methoxyphenylacetylene and a nitrile-containing azide precursor. Optimization involves varying catalysts (e.g., Cu(I)), solvents (e.g., DMF or THF), and temperature gradients (60–120°C). Yield improvements (>70%) are achieved by controlling stoichiometry and reaction time . Characterization via 1^1H/13^13C NMR and HPLC confirms purity and structural integrity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • X-ray crystallography (CCDC deposition) resolves bond angles and confirms the triazole core .
  • FT-IR verifies the nitrile stretch (~2200 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .
  • Mass spectrometry (HRMS) validates molecular weight (MW 229.24 g/mol) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct stability studies using HPLC under accelerated conditions (40–80°C, pH 1–13). Solubility is tested in DMSO, ethanol, and aqueous buffers. Data show moderate solubility in DMSO (>50 mg/mL) and degradation above pH 10, necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with kinases or cytochrome P450 enzymes. Parameterize the triazole ring’s electron-deficient nature and methoxy group’s hydrophobicity. Validate predictions with in vitro enzyme inhibition assays (IC50_{50} determination) and compare with known inhibitors like imatinib .

Q. What strategies resolve contradictions in observed vs. predicted reactivity during functionalization of the triazole core?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., electrophilic substitution at C4). Experimentally, use kinetic studies (UV-Vis monitoring) and substituent effects (e.g., electron-withdrawing groups on the methoxyphenyl ring) to reconcile discrepancies .

Q. How can factorial design optimize the scalability of this compound synthesis?

  • Methodological Answer : Implement a 2k^k factorial design to test variables: catalyst loading (0.5–2.0 mol%), solvent polarity (DMF vs. acetonitrile), and reaction time (12–24 hrs). Analyze via ANOVA to identify significant factors. Pilot-scale trials (1–10 g) assess reproducibility and purity thresholds (>98%) .

Q. What are the mechanistic implications of the compound’s photoluminescence in material science applications?

  • Methodological Answer : Investigate using time-resolved fluorescence spectroscopy and TD-DFT calculations. Correlate emission spectra (λem_{em} ~450 nm) with conjugation length and substituent effects. Compare with analogs lacking the methoxy group to isolate electronic contributions .

Data Integration and Theoretical Frameworks

Q. How does this compound align with structure-activity relationship (SAR) models for antimicrobial agents?

  • Methodological Answer : Map its structure to existing SAR databases (e.g., PubChem BioAssay). Test against Gram-positive/-negative bacteria (MIC assays) and analyze logP (2.1) and polar surface area (75 Å2^2) for membrane permeability. Cross-reference with triazole-based drugs like voriconazole .

Q. What interdisciplinary approaches address conflicting data on the compound’s metabolic stability?

  • Methodological Answer : Combine in vitro microsomal assays (CYP450 metabolism) with in silico ADMET predictors (SwissADME). Reconcile discrepancies by adjusting for species-specific enzyme activity (human vs. rat liver microsomes) and co-solvent effects .

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